molecular formula C9H12O B143920 4-(2-Propenyl)-2-cyclohexen-1-one CAS No. 4166-61-4

4-(2-Propenyl)-2-cyclohexen-1-one

Cat. No. B143920
CAS RN: 4166-61-4
M. Wt: 136.19 g/mol
InChI Key: NXCVYYZJFBZNPQ-UHFFFAOYSA-N
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Description

4-(2-Propenyl)-2-cyclohexen-1-one is a compound that can be associated with various chemical reactions and possesses interesting physical and chemical properties. The compound is related to cyclohexenone, which is a versatile intermediate in organic synthesis, particularly in reactions such as [4 + 2] cycloadditions and photochemical [2 + 2] cycloadditions.

Synthesis Analysis

The synthesis of compounds related to 4-(2-Propenyl)-2-cyclohexen-1-one can involve multiple steps, including condensation reactions, Diels-Alder cycloadditions, and reductions. For instance, the synthesis of a disubstituted cyclohexenyl ketone was achieved through a series of reactions starting from methyl undecylenate and propionyl chloride, followed by a Diels-Alder reaction with butadiene and subsequent reduction . Additionally, photochemical [2 + 2] cycloaddition reactions have been used to synthesize cyclohexenone derivatives, as demonstrated in the synthesis of 6-alkenyl-3-phenylcyclohex-2-en-1-ones .

Molecular Structure Analysis

The molecular structure of cyclohexenone derivatives can be elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and molecular modeling. For example, the structure and stereochemistry of 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one were determined by X-ray analysis, revealing the presence of both E and Z isomers in the crystal . Similarly, the molecular and crystal structures of other cyclohexanone derivatives have been determined, showing features like chair conformations and the presence of hydrogen bonds .

Chemical Reactions Analysis

Cyclohexenone derivatives undergo various chemical reactions, including cycloadditions and electroreductions. Regioselective [4 + 2] cycloadditions involving azadienes and allenic esters have been reported, leading to the formation of dihydropyridines and azetidines . Electrochemical studies have also been conducted on compounds like 4-(phenyldiazenyl)-2-{[tris(hydroxymethyl)methyl]aminomethylene}cyclohexa-3,5-dien-1(2H)-one, providing insights into the mechanisms of azo and imine electroreduction .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexenone derivatives can be characterized by spectroscopic methods and electrochemical studies. For instance, the tautomeric equilibrium and electrochemical behavior of certain derivatives have been supported by NMR data and voltammetry, respectively . The crystal structures of these compounds often reveal important conformational details and intermolecular interactions, such as hydrogen bonding, which can influence their physical properties .

Scientific Research Applications

1. Crystallography and Molecular Structure Analysis The chiral compound 4-(2-Propenyl)-2-cyclohexen-1-one, also known as perillartine, has been studied for its crystal structure. It was found that the compound crystallizes with two molecules in the asymmetric unit and exhibits an approximate envelope conformation. The plane passing through the propenyl substituent is nearly perpendicular to the mean plane of the six-membered ring. This detailed structural understanding can inform further research and applications in fields such as material science and molecular engineering (Yuan, Zhang, & Ng, 2009).

2. Catalysis and Chemical Synthesis 4-(2-Propenyl)-2-cyclohexen-1-one has been involved in various chemical reactions and used as an intermediate in synthesis processes. For instance, it has been identified as a product in the oxidation of cyclohexene using H2O2 as an oxidant, where the formation of allylic ketone 2-cyclohexen-1-one was observed. This reaction is significant in the design of oxidation catalysts considering factors like solubility and stability (Işci et al., 2014).

3. Electrochemistry and Green Chemistry The compound has been a subject in the field of electrochemistry, where its electrochemical reductive coupling was studied in a mixture of ionic liquid and water. This process yielded significant results while avoiding the use of volatile organic solvents, highlighting the potential of 4-(2-Propenyl)-2-cyclohexen-1-one in green chemistry and sustainable industrial processes (Jones, Kronenwetter, & Manchanayakage, 2012).

4. Inhibitor Design and Biochemistry The compound has been recognized for its potential in biochemical applications, particularly as an inhibitor. A study found that 3-Cyclopropanecarbonyloxy-2-cyclohexen-1-one, a related compound, acts as a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase. The inhibitory activity of such compounds can be crucial in developing pharmaceuticals or agricultural chemicals (Lin, Lin, Lin, & Yang, 2000).

Future Directions

The future directions for “4-(2-Propenyl)-2-cyclohexen-1-one” and similar compounds could involve further exploration of their potential applications. For instance, eugenol and its analogues have been studied for their antifungal properties . Similarly, lignin-derived chemicals, including phenylpropanoids like “4-(2-Propenyl)-2-cyclohexen-1-one”, could be explored for their potential in sustainable biorefineries .

properties

IUPAC Name

4-prop-2-enylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-2-3-8-4-6-9(10)7-5-8/h2,4,6,8H,1,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCVYYZJFBZNPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CCC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449502
Record name 4-(2-PROPENYL)-2-CYCLOHEXEN-1-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Propenyl)-2-cyclohexen-1-one

CAS RN

4166-61-4
Record name 4-(2-PROPENYL)-2-CYCLOHEXEN-1-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of (+)-3-ethoxy-6-(2-propenyl)-2-cyclohexen-1-one (300 mg, 1.7 mmol) in dry ether was added to a solution of LAH (30 mg, 0.8 mmol) in dry ether at 0° C. and the mixture was stirred for 1 hour. The reaction was quenched with 2M HCl and stirred for 30 minutes and then extracted with ether. The ethereal extracts were washed with saturated NaHCO3, dried over anhydrous MgSO4 and the solvent was removed under vacuum. The yellow liquid obtained was purified using 20% ethyl acetate/hexane mixture to get the final product as a pale yellow liquid (0.15 g, 65%). Rf (20% ethyl acetate/hexane) 0.56. 1H NMR (300 MHz, CDCl3): ∂ 1.68-1.78 (m, 1H), 2.10-2.18 (m, 1H), 2.2-2.3 (m, 2H), 2.34-2.42 (m, 1H), 2.48-2.56 (m, 2H), 5.1 (d, J=12.5 Hz, 2H), 5.76-5.86 (m, 1H), 6.0 (dd, J=2.4, 10.2 Hz, 1H), 6.9 (d, J=10.2 Hz, 1H). (ESI, Pos) m/z 159.
Name
(+)-3-ethoxy-6-(2-propenyl)-2-cyclohexen-1-one
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
4-(2-Propenyl)-2-cyclohexen-1-one

Citations

For This Compound
3
Citations
JW Huffman, ALS Thompson, JL Wiley… - Bioorganic & medicinal …, 2008 - Elsevier
A series of 1-deoxy analogs of CP-47,497 (8 and 13, n=0–7) and 1-deoxy analogs of CP-55,940 (9, n=0–7) have been synthesized and their affinities for the cannabinoid CB 1 and CB …
Number of citations: 63 www.sciencedirect.com
SE Denmark, KL Habermas, GA Hite - Helvetica chimica acta, 1988 - Wiley Online Library
The ability to incorporate alkyl, alkenyl, aryl, and heteroatomic groups into substrates for the silicon‐directed Nazarov cyclization and their subsequent reactions has been investigated. …
Number of citations: 123 onlinelibrary.wiley.com
LF Kelly - 1981 - search.proquest.com
This thesis deals with the description of tricarbonylcyclohexadienyliron cations as organic synthetic equivalents. Methods are discussed for the preparation in pure form of various …
Number of citations: 2 search.proquest.com

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